1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid

Lipophilicity Permeability ADME

This disubstituted benzimidazole-4-carboxylic acid features a privileged N1-cyclobutylmethyl-2-methyl pattern essential for filling hydrophobic back pockets in kinase hinge regions and exploring GPCR allosteric topologies. Its 4-COOH handle is directly compatible with HATU/EDC/HOBt-mediated amide coupling for parallel library synthesis. With XLogP3 2.6, TPSA 55.1 Ų, and only one H-bond donor, it is an ideal CNS-penetrant starting scaffold. Assured ≥98% purity and multi-gram availability eliminate supply-chain risks during hit-to-lead optimization.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B7972732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2N1CC3CCC3)C(=O)O
InChIInChI=1S/C14H16N2O2/c1-9-15-13-11(14(17)18)6-3-7-12(13)16(9)8-10-4-2-5-10/h3,6-7,10H,2,4-5,8H2,1H3,(H,17,18)
InChIKeySPVJGVUHWKUNNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic Acid: Procurement-Ready Benzimidazole Building Block


1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1552181-98-2) is a disubstituted benzimidazole-4-carboxylic acid featuring a cyclobutylmethyl group at N1 and a methyl group at C2. It belongs to the privileged benzimidazole scaffold class widely employed in medicinal chemistry for kinase inhibitors, GPCR ligands, and anti-infective agents [1]. The compound is commercially available from multiple vendors (Fluorochem, ChemDiv, ChemScene, Leyan) at >95% purity, with standard storage at 2–8°C sealed under dry conditions . Its carboxylic acid handle at the 4-position renders it immediately suitable for amide bond formation, esterification, or further functionalization in parallel library synthesis.

Why Generic Benzimidazole-4-Carboxylic Acid Analogs Cannot Substitute for 1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic Acid


Replacing this compound with a simpler benzimidazole-4-carboxylic acid analog risks altering key physicochemical determinants that govern target binding, cellular permeability, and pharmacokinetic profile. The N1-cyclobutylmethyl substituent provides steric bulk and conformational constraint distinct from linear or smaller cyclic alkyl groups, while the C2-methyl group modulates both lipophilicity and the electronic character of the benzimidazole core. Even the closest commercially available analog—1-(cyclobutylmethyl)-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1547186-75-3), which lacks only the 2-methyl group—exhibits measurably different lipophilicity (ΔXLogP3 = 0.4) [1]. The N-unsubstituted analog 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid (CAS 188106-94-7) differs in molecular weight by 68 Da, TPSA by 10.9 Ų, and hydrogen bond donor count by one unit, all of which can profoundly impact bioactivity and ADME properties [2]. These non-trivial differences make generic substitution a material risk in any structure-activity relationship (SAR) campaign or lead optimization program.

Quantitative Differentiation of 1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic Acid Against Closest Analogs


Increased Lipophilicity (XLogP3) Relative to the Des-Methyl and N-Unsubstituted Analogs

The target compound possesses an XLogP3 of 2.6, which is 0.4 log units higher than the des-methyl analog 1-(cyclobutylmethyl)-1H-1,3-benzodiazole-4-carboxylic acid (XLogP3 = 2.2) [1] and 1.3 log units higher than the N-unsubstituted 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid (XLogP3 = 1.3) [2]. This quantitative difference reflects the additive hydrophobic contribution of the 2-methyl and N1-cyclobutylmethyl substituents acting in concert, as all values are computed by the same XLogP3 algorithm (PubChem 2021.05.07 release).

Lipophilicity Permeability ADME

Reduced Hydrogen Bond Donor Count vs N-Unsubstituted Analog Improves Permeability Potential

The target compound has one hydrogen bond donor (the carboxylic acid OH), whereas the N-unsubstituted analog 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid possesses two HBDs (carboxylic acid OH plus the imidazole N–H) [1]. This reduction by one HBD is achieved through N1-alkylation with the cyclobutylmethyl group, thereby eliminating the ionizable imidazole N–H that would otherwise contribute to polarity and reduce membrane permeation. Both compounds share an identical hydrogen bond acceptor count of 3.

Hydrogen Bond Donors CNS Permeability Rule-of-5

Lower Topological Polar Surface Area vs N-Unsubstituted Analog Favors Membrane Translocation

The topological polar surface area (TPSA) of the target compound is 55.1 Ų, compared to 66.0 Ų for the N-unsubstituted analog 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid [1]. The 10.9 Ų reduction is attributable to N1-alkylation, which masks the polar imidazole N–H and adds hydrophobic carbon atoms. Both compounds share the same TPSA contribution from the carboxylic acid and the benzimidazole ring nitrogen atoms.

TPSA Oral Bioavailability Property-Based Design

Commercial Availability at Defined Purity (>95%) with Scalable Quantities from Authorized Vendors

The target compound is stocked and supplied by Fluorochem (Product Code F550426) at >95% purity in 100 mg, 250 mg, and 1 g pack sizes, with prices from £549 for 100 mg . In contrast, the des-methyl analog 1-(cyclobutylmethyl)-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1547186-75-3) is listed by Fluorochem at 98% purity (Product Code F550418), and the N-unsubstituted analog 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid is primarily available through custom synthesis channels rather than as a stock item . This assured stock availability and defined purity specification reduces procurement lead time and analytical uncertainty for time-sensitive screening campaigns.

Procurement Purity Specification Supply Chain

Steric Differentiation via N1-Cyclobutylmethyl Group: Enhanced Conformational Restraint and Hydrophobic Pocket Occupancy

The N1-cyclobutylmethyl group introduces a conformationally restricted, medium-sized aliphatic substituent that is sterically more demanding than N1-ethyl (its closest linear-chain comparator, 1-ethyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid, CAS 208772-10-5) while retaining the same rotatable bond count of 3 [1]. The cyclobutane ring constrains the orientation of the methylene linker relative to the benzimidazole plane, potentially enforcing a distinct dihedral angle that cannot be sampled by linear alkyl chains. This conformational pre-organization can translate into entropically favorable binding to target proteins with complementary hydrophobic sub-pockets.

Steric Bulk Conformational Constraint Structure-Based Design

Recommended Research and Procurement Applications for 1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic Acid


Kinase Inhibitor Fragment Growing and Lead Optimization

The benzimidazole-4-carboxylic acid scaffold is a recognized hinge-binding motif in kinase inhibitor design. The N1-cyclobutylmethyl group of this compound fills a hydrophobic back pocket adjacent to the hinge region in many kinases, as established by structural biology of related benzimidazole-based inhibitors [1]. The 4-carboxylic acid serves as a synthetic handle for rapid amide coupling to diverse amine fragments, enabling efficient SAR exploration. The compound's XLogP3 of 2.6 and TPSA of 55.1 Ų place it in favorable property space for cellular kinase target engagement assays.

GPCR Ligand Library Construction

Benzimidazole-4-carboxylic acid derivatives have demonstrated high-affinity binding to serotoninergic 5-HT3 and 5-HT4 receptors, with Ki values in the low nanomolar range for optimized amide derivatives [1]. The N1-cyclobutylmethyl-2-methyl substitution pattern of the target compound provides a distinct vector for exploring GPCR allosteric or orthosteric binding site topologies that are inaccessible to N-unsubstituted or linear N-alkyl analogs. Procurement from vendors offering >95% purity ensures consistent library quality for high-throughput screening.

Parallel Amide Library Synthesis for Phenotypic Screening

The carboxylic acid group at the 4-position of the benzimidazole ring is directly compatible with standard HATU-, EDC-, or HOBt-mediated amide coupling protocols, enabling parallel synthesis of 96- or 384-compound libraries using automated liquid handlers. The assured commercial availability of this building block in multigram quantities (up to 1 g from Fluorochem) [1] supports iterative hit expansion without supply interruption, a key procurement consideration for industrial medicinal chemistry groups.

CNS Drug Discovery Programs Requiring Low HBD and TPSA

With only one hydrogen bond donor and a TPSA of 55.1 Ų—both below the empiric thresholds for CNS penetration (HBD ≤ 3, TPSA < 90 Ų)—this compound is a privileged starting point for designing brain-penetrant small molecules [1]. The N1-cyclobutylmethyl group further contributes to CNS drug-likeness by providing steric shielding of the polar benzimidazole core, a strategy validated in multiple CNS drug discovery campaigns.

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.